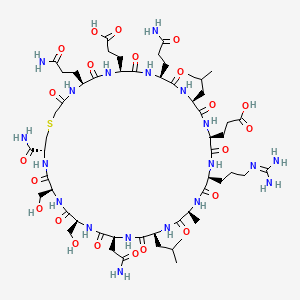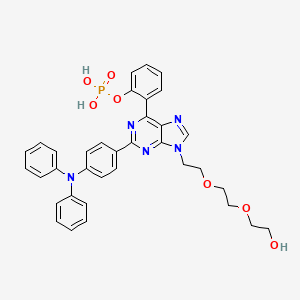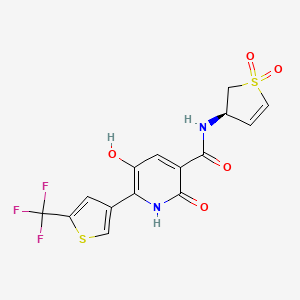
WRN inhibitor 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
WRN inhibitor 2 is a compound designed to inhibit the Werner syndrome ATP-dependent helicase enzyme, commonly referred to as WRN. This enzyme plays a crucial role in maintaining genomic stability by participating in DNA repair processes. This compound has shown potential in targeting cancer cells, particularly those with microsatellite instability (MSI), making it a promising candidate for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of WRN inhibitor 2 involves multiple steps, starting with the preparation of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives. These derivatives are synthesized through a structural optimization strategy, which includes the use of various reagents and catalysts under controlled conditions . The reaction conditions typically involve temperatures ranging from 25°C to 100°C and reaction times of several hours to days, depending on the specific step.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
WRN inhibitor 2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
These derivatives are often tested for their efficacy in inhibiting WRN and their potential as therapeutic agents .
科学的研究の応用
WRN inhibitor 2 has a wide range of scientific research applications, including:
作用機序
WRN inhibitor 2 exerts its effects by binding to the WRN helicase enzyme, thereby inhibiting its activity. This inhibition leads to the accumulation of DNA damage in cancer cells, particularly those with MSI, ultimately resulting in cell death. The molecular targets of this compound include the ATPase and helicase domains of the WRN enzyme, which are essential for its function in DNA repair . The compound locks the enzyme in an inactive conformation, preventing it from unwinding DNA and facilitating repair processes .
類似化合物との比較
WRN inhibitor 2 is unique in its high specificity and potency in targeting WRN. Similar compounds include:
HRO761: Another WRN inhibitor that binds to a non-conserved allosteric site in the WRN helicase domain.
ISM9342A: A potent WRN inhibitor with single-digit nanomolar IC50 values in both ATPase and helicase assays.
Compared to these compounds, this compound demonstrates a unique binding mechanism and higher efficacy in certain cancer cell lines, making it a valuable addition to the arsenal of WRN-targeted therapies .
特性
分子式 |
C15H11F3N2O5S2 |
|---|---|
分子量 |
420.4 g/mol |
IUPAC名 |
N-[(3R)-1,1-dioxo-2,3-dihydrothiophen-3-yl]-5-hydroxy-2-oxo-6-[5-(trifluoromethyl)thiophen-3-yl]-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C15H11F3N2O5S2/c16-15(17,18)11-3-7(5-26-11)12-10(21)4-9(14(23)20-12)13(22)19-8-1-2-27(24,25)6-8/h1-5,8,21H,6H2,(H,19,22)(H,20,23)/t8-/m1/s1 |
InChIキー |
CDXMIMZIGRHPIV-MRVPVSSYSA-N |
異性体SMILES |
C1[C@@H](C=CS1(=O)=O)NC(=O)C2=CC(=C(NC2=O)C3=CSC(=C3)C(F)(F)F)O |
正規SMILES |
C1C(C=CS1(=O)=O)NC(=O)C2=CC(=C(NC2=O)C3=CSC(=C3)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



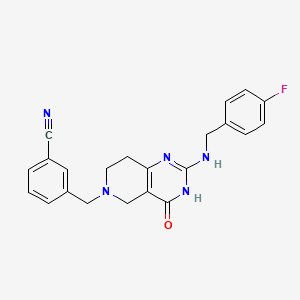
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12377167.png)
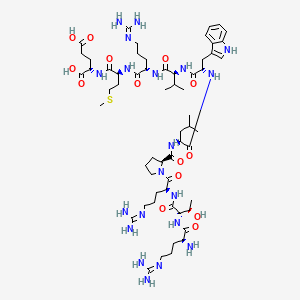
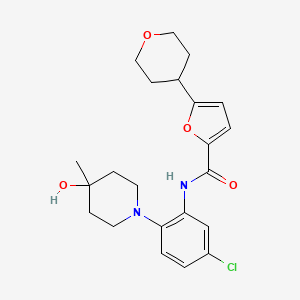
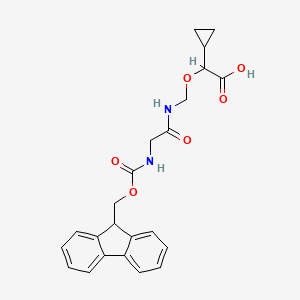
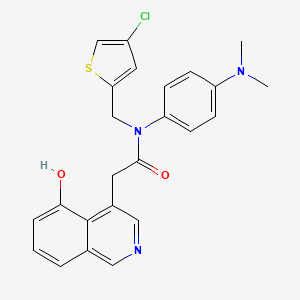
![4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12377197.png)
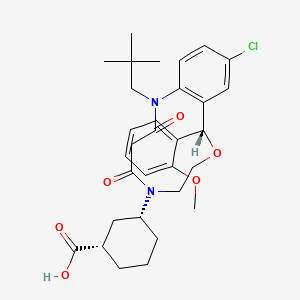
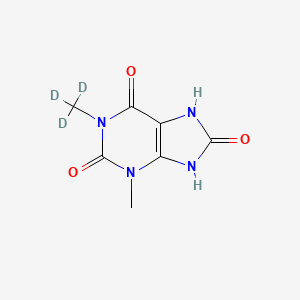
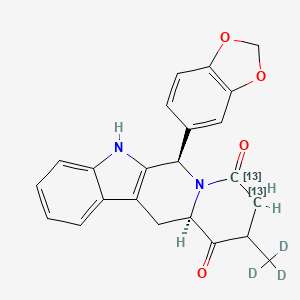
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12377213.png)
